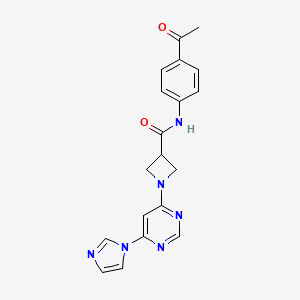

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-13(26)14-2-4-16(5-3-14)23-19(27)15-9-25(10-15)18-8-17(21-11-22-18)24-7-6-20-12-24/h2-8,11-12,15H,9-10H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBIKVHYJKCQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the core structure. The azetidine ring is then introduced through cyclization reactions. The final step involves the acylation of the azetidine derivative to obtain the target compound. Common reagents used in these reactions include various bases, acids, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in various substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Investigating its biological activities, such as enzyme inhibition or receptor binding.

Medicine: Exploring its potential as a therapeutic agent for various diseases.

Industry: Utilizing its unique chemical properties in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other azetidine-pyrimidine hybrids. A notable analog, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide (PubChem entry, 2004), replaces the 4-acetylphenyl group with a 1-phenylethyl substituent . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

This could reduce off-target binding in hydrophobic environments .

Target Selectivity : The acetyl group may engage in hydrogen bonding with residues in enzyme active sites (e.g., ATP-binding pockets of kinases), whereas the phenylethyl group favors interactions with lipid-rich domains.

Metabolic Stability : The acetyl group is susceptible to hydrolysis by esterases, which may shorten the compound’s half-life relative to the more stable phenylethyl analog.

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C20H20N8O

- Molecular Weight : 388.4 g/mol

- Chemical Structure : The compound consists of an azetidine ring linked to a pyrimidine and an imidazole moiety, which are known for their biological activities.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it effectively inhibited cell proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be notably low, indicating high potency.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.2 |

| MCF-7 | 7.8 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

The mechanism through which this compound exerts its anticancer effects involves multiple pathways:

-

Protein Kinase Inhibition : The compound has been shown to inhibit several key protein kinases involved in cancer progression, including:

- EGFR

- VEGFR2

- CDK2

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound caused a significant increase in the proportion of cells in the G1 phase of the cell cycle. Specifically, the percentage of cells in G0-G1 increased from 52.39% (control) to 72.13% (treated), while S and G2/M phases decreased significantly .

- Apoptosis Induction : The compound also triggered apoptosis in treated cells, as evidenced by increased early and late apoptotic cell populations. The flow cytometry data revealed that the percentage of apoptotic cells rose from 10% in control groups to 40% following treatment with the compound .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : In a controlled study, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent reduction in viability and increased apoptotic markers, confirming its potential as an effective anticancer agent .

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups, supporting its therapeutic potential beyond in vitro settings.

Q & A

Q. What synthetic strategies are employed to construct the azetidine-3-carboxamide core in this compound?

The synthesis involves three key stages:

- Azetidine ring formation : Cyclization of β-amino alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 0–5°C) to form the azetidine core.

- Pyrimidine-imidazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the 6-(1H-imidazol-1-yl)pyrimidin-4-yl group.

- Amidation : Carbodiimide-mediated coupling (e.g., EDC/HOAt) of the azetidine carboxylate with 4-acetylaniline. Critical parameters include inert atmosphere for coupling steps and purification via silica gel chromatography .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., imidazole protons at δ 8.6–9.0 ppm, pyrimidine carbons at ~150–160 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 392.2).

- HPLC : Reverse-phase chromatography (C18 column, 90:10 MeCN/H₂O) ensures ≥98% purity. Representative ¹H NMR (DMSO-d₆): δ 11.55 (s, NH), 8.63 (s, imidazole), 7.80 (d, aryl) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Kinase inhibition assays : Target kinases (e.g., JAK2, PI3Kγ) using ADP-Glo™ or fluorescence polarization.

- Cytotoxicity profiling : MTT assays in HEK293/HepG2 cells (0.1–100 µM range).

- Solubility testing : PBS (pH 7.4) and DMSO compatibility checks for assay readiness .

Advanced Research Questions

Q. How can low yields during the amidation step be addressed?

- Coupling agent optimization : Replace EDC with PyBOP or HATU to enhance carboxylate activation.

- Microwave-assisted synthesis : Reduce reaction time (30 min at 80°C vs. 24 hours conventional).

- Solubility enhancers : Add PEG-400 or DMSO to improve reagent miscibility. Reaction monitoring via TLC or LC-MS ensures termination at >90% conversion .

Q. How should contradictory data between enzyme inhibition and cellular activity be resolved?

- Cellular target engagement : Use CETSA to confirm binding in live cells.

- Metabolite profiling : LC-HRMS identifies intracellular degradation products (e.g., acetyl group hydrolysis).

- Knockdown/rescue experiments : siRNA-mediated target silencing validates on-mechanism effects. Dose-response alignment (enzyme IC₅₀ vs. cellular EC₅₀) clarifies pharmacokinetic limitations .

Q. What computational methods predict kinase binding modes for SAR optimization?

- Molecular docking : AutoDock Vina or Glide SP with kinase structures (e.g., PDB: 4HVS for JAK2) identifies hinge-region hydrogen bonds.

- Molecular dynamics (MD) : 100-ns simulations assess binding stability (e.g., RMSD <2 Å).

- Free energy perturbation (FEP) : Predicts affinity changes for substitutions (e.g., acetyl → trifluoroacetyl) .

Q. How can SAR studies improve metabolic stability?

- Deuterium incorporation : At azetidine α-positions to slow CYP450-mediated oxidation.

- N-methylation : Block imidazole metabolism (e.g., logD reduction from 3.2 to 2.8).

- Microsomal assays : Human liver microsomes (HLM) determine intrinsic clearance (CLint) for iterative design .

Methodological Considerations

- Synthetic Optimization : Prioritize orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .

- Data Validation : Use triplicate runs in bioassays and statistical analysis (e.g., Student’s t-test) to confirm reproducibility.

- Structural Modifications : Balance lipophilicity (clogP 2–4) and polar surface area (PSA <90 Ų) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.